molecular formula C17H18ClN3O4S B2369373 2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034405-09-7

2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2369373
CAS No.: 2034405-09-7
M. Wt: 395.86
InChI Key: QQPXVGMNOFMSCK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O4S and its molecular weight is 395.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Thiadiazole Derivatives

The research community has developed methods for synthesizing thiadiazole derivatives, highlighting the importance of such compounds in medicinal chemistry. For example, studies on the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcase advancements in creating novel compounds through carbodiimide condensation catalysis (Yu et al., 2014). These synthetic pathways are crucial for exploring the biological activities of new chemical entities.

Antitumor and Antibacterial Activities

The antitumor and antibacterial properties of thiadiazole and benzothiazole derivatives are significant areas of research. Compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been evaluated for their potential antitumor activity, demonstrating considerable effects against various cancer cell lines (Yurttaş et al., 2015). Similarly, 4-oxo-thiazolidine and 2-oxo-azetidine derivatives have shown moderate to good antibacterial activity, emphasizing the potential of these compounds in developing new antimicrobial agents (Desai et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Photovoltaic Efficiency Modeling

The study of benzothiazolinone acetamide analogs for their photovoltaic efficiency and light harvesting capabilities offers insights into the application of such compounds in renewable energy technologies. Compounds have been found to show good light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Molecular Docking on Cyclooxygenase Enzyme

The docking studies of bioactive derivatives on cyclooxygenase enzymes highlight the potential of thiadiazole and acetamide derivatives in developing novel analgesic agents. For instance, certain 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic responses in vivo, supporting their further exploration as pain management solutions (Kumar et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-11-8-15-16(21(3)26(23,24)20(15)2)9-14(11)19-17(22)10-25-13-6-4-12(18)5-7-13/h4-9H,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPXVGMNOFMSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)COC3=CC=C(C=C3)Cl)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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